

structural characterization of amoxapine intermediates

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Compound of Interest

Compound Name: *N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8*
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An In-Depth Technical Guide to the Structural Characterization of Amoxapine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of modern analytical techniques for the structural characterization of amoxapine intermediates. As a dibenzoxazepine class tricyclic antidepressant, amoxapine's safety, efficacy, and quality are intrinsically linked to the purity of the active pharmaceutical ingredient (API). Intermediates—encompassing synthetic precursors, metabolites, and degradation products—can have significant pharmacological and toxicological implications. This document, intended for drug development professionals and researchers, moves beyond procedural lists to explain the causality behind experimental choices in a real-world context. We will explore the integrated application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography for the unambiguous elucidation of these critical molecular structures. Through detailed protocols, data interpretation insights, and illustrative case studies, this guide serves

as a field-proven resource for ensuring the comprehensive characterization of amoxapine and its related compounds.

Introduction: The Imperative of Intermediate Characterization

Amoxapine is a second-generation tricyclic antidepressant approved for managing treatment-resistant depression.[1] Structurally, it is the N-demethylated metabolite of the antipsychotic drug loxapine, featuring a dibenzoxazepine core.[2][3] Its therapeutic action is complex, involving the inhibition of norepinephrine and serotonin reuptake, as well as antagonism at dopamine receptors.[1][2]

In pharmaceutical development and manufacturing, the term "intermediate" casts a wide net. It includes not only the compounds formed during the synthetic route to the final API but also metabolites generated in vivo and products formed from degradation over time. The control of all impurities is a critical issue for regulatory bodies and healthcare manufacturers.[4] The structural characterization of these intermediates is not merely an academic exercise; it is a cornerstone of drug safety and quality assurance. Unidentified or poorly characterized impurities can introduce risks, including altered efficacy, unforeseen side effects, and potential toxicity.[5][6]

This guide provides an authoritative framework for the structural elucidation of amoxapine intermediates, focusing on the synergistic use of modern analytical techniques to build a self-validating system of evidence for each compound.

Core Analytical Pillars for Structural Elucidation

A multi-technique approach is essential for the unambiguous characterization of novel or unknown compounds. Each technique provides a unique piece of the structural puzzle.

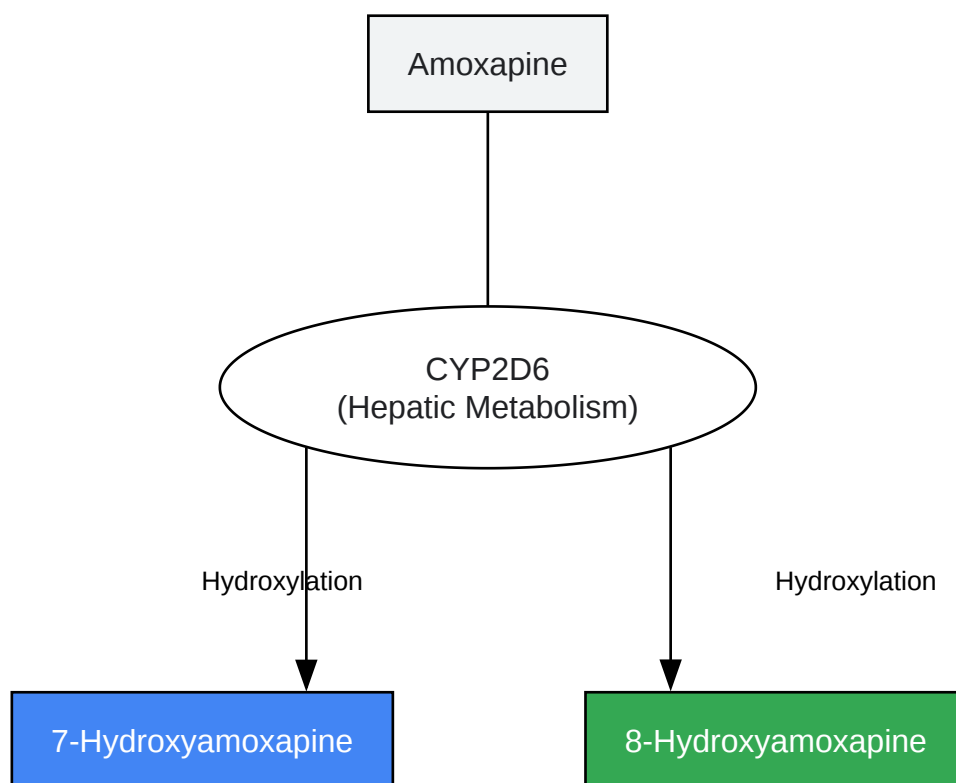
- **Chromatography (HPLC/UPLC):** The foundational step for separation. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the gold standards for separating trace impurities from the API before characterization.[6]
- **Mass Spectrometry (MS):** Provides the molecular weight and elemental composition of a compound. When coupled with chromatography (LC-MS), it allows for the mass identification

of separated components. Fragmentation patterns (MS/MS) offer vital clues about the molecular backbone.[5][7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for definitive structure elucidation in solution. NMR provides detailed information about the chemical environment of each atom (specifically ^1H and ^{13}C), revealing the connectivity and spatial relationships within the molecule.[7][8]
- X-ray Crystallography: Delivers an unambiguous, three-dimensional map of a molecule's atomic structure in the solid state.[9][10] It is the ultimate arbiter for confirming absolute configuration and subtle conformational features, provided a suitable single crystal can be grown.[9]

Case Study 1: Metabolic Intermediates - The Hydroxylated Amoxapines

Upon administration, amoxapine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, into two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine.[1][11] These metabolites are not merely byproducts; they contribute significantly to the drug's overall pharmacological profile. 7-hydroxyamoxapine is a more potent dopamine receptor antagonist, contributing to neuroleptic effects, while 8-hydroxyamoxapine is a potent serotonin-norepinephrine reuptake inhibitor.[2][12][13] Accurate characterization is therefore essential for understanding the drug's complete mechanism of action.



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Caption: Metabolic conversion of Amoxapine to its primary active metabolites.

Experimental Protocol: HPLC Separation and Analysis

Rationale: Before characterization, the metabolites must be separated from the parent drug and each other. Reverse-phase HPLC with UV detection is the most common method.[12]

- Sample Preparation (Solid-Phase Extraction):
 - Condition a C18 SPE column with 1 mL of methanol, followed by 1 mL of water.
 - Load the plasma or serum sample onto the column.
 - Wash the column with 1 mL of water to remove polar interferences.
 - Elute the analytes (Amoxapine, 7-OH, and 8-OH) with 1 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
 - Injection Volume: 20 μ L.

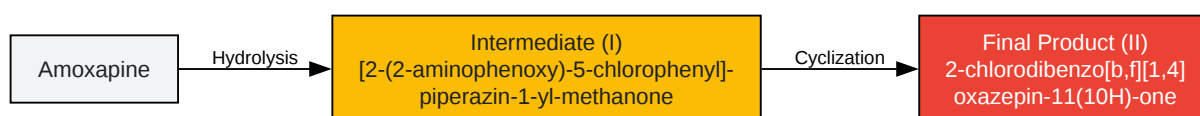
Structural Characterization

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the HPLC peaks. Amoxapine has a molecular weight of 313.79 g/mol ($C_{17}H_{16}ClN_3O$).^[14] The hydroxylated metabolites will show a molecular ion $[M+H]^+$ at m/z corresponding to the addition of one oxygen atom (approx. 330.79 g/mol). High-resolution mass spectrometry (HRMS) can confirm the elemental formula, while tandem MS (MS/MS) reveals fragmentation patterns that help distinguish between the 7- and 8-hydroxy isomers.^[7]
- NMR Spectroscopy: 1H NMR is critical for definitively placing the hydroxyl group on the aromatic ring.^[8] The introduction of an -OH group significantly alters the chemical shifts of nearby aromatic protons. By comparing the spectra of the metabolites to that of the parent amoxapine, one can pinpoint the location of substitution based on changes in splitting patterns and downfield shifts of adjacent protons. Two-dimensional NMR techniques (e.g., COSY, HMQC) can further confirm these assignments by establishing proton-proton and proton-carbon correlations.^[15]

Compound	Technique	Key Data Points	Interpretation
Amoxapine	MS	Molecular Ion [M] ⁺ : m/z 313.[16]	Confirms the mass of the parent drug.
7-Hydroxyamoxapine	MS	Molecular Ion [M+H] ⁺ : ~m/z 330.	Confirms the addition of one oxygen atom.
8-Hydroxyamoxapine	MS	Molecular Ion [M+H] ⁺ : ~m/z 330.	Confirms the addition of one oxygen atom.
Metabolites	¹ H NMR	Distinct changes in aromatic region (δ 6.5-8.0 ppm) compared to parent drug.[8]	Pinpoints the location of the hydroxyl group.

Case Study 2: Degradation Pathway Intermediates

Amoxapine has been shown to be uniquely susceptible to degradation in acidic conditions, such as those found in artificial gastric juice.[17] Understanding this degradation pathway is crucial for formulation development and for forensic analysis. Studies have identified a two-step degradation process, resulting in two primary products.[17]



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Caption: Amoxapine degradation pathway in an acidic environment.[17]

Experimental Protocol: Forced Degradation Study

Rationale: To identify potential degradation products, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) as outlined by ICH guidelines. The following is a protocol specific to acid degradation.

- **Sample Preparation:** Prepare a solution of amoxapine in a suitable solvent (e.g., methanol).
- **Stress Condition:** Add hydrochloric acid to the amoxapine solution to achieve a final concentration of 0.1 N HCl.
- **Incubation:** Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- **Neutralization:** After incubation, carefully neutralize the solution with a base (e.g., 0.1 N NaOH).
- **Analysis:** Analyze the stressed sample using a stability-indicating HPLC-UV method, comparing it to an unstressed control sample to identify new peaks corresponding to degradation products.

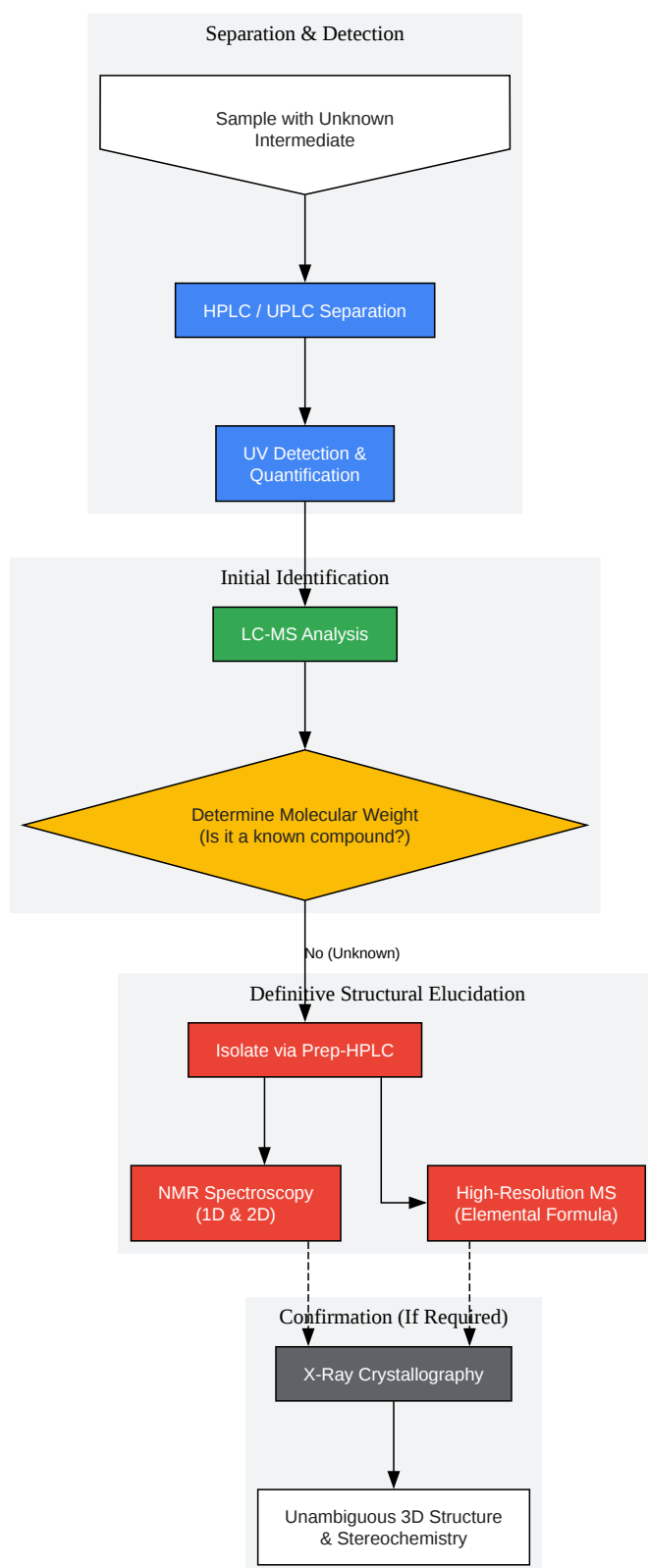
Structural Characterization of Degradants

The degradation products are isolated from the stressed sample using preparative HPLC. Their structures are then elucidated using a combination of MS and NMR.^[17]

- **Intermediate I** ([2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone): This structure results from the hydrolytic opening of the central oxazepine ring. Mass spectrometry would show a molecular ion corresponding to the addition of a water molecule ($C_{17}H_{18}ClN_3O_2$), and NMR would confirm the loss of the rigid tricyclic structure and the appearance of signals consistent with a more flexible aminophenoxy phenyl moiety.
- **Intermediate II** (2-chlorodibenzo[b,f][8][12]oxazepin-11(10H)-one): This final product is formed via cyclization. Its structure is confirmed by spectroscopic data indicating the loss of the piperazine group and the formation of a ketone.

Integrated Analytical Workflow for Intermediate Characterization

In a drug development setting, characterizing an unknown impurity or intermediate follows a logical and efficient workflow that integrates these powerful analytical techniques.



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Caption: Integrated workflow for the characterization of unknown intermediates.

This workflow ensures a systematic progression from detection and separation to definitive structural proof, forming a robust data package for regulatory submission and internal quality control.

Conclusion

The structural characterization of amoxapine intermediates is a multifaceted process that is fundamental to ensuring the safety and efficacy of the final drug product. A comprehensive understanding requires more than the application of a single analytical technique. By logically integrating the separation power of chromatography with the detailed molecular insights from mass spectrometry and NMR spectroscopy, researchers can confidently identify and quantify synthetic, metabolic, and degradative impurities. For absolute structural confirmation, particularly for complex molecules or those with stereocenters, X-ray crystallography remains the definitive tool. The methodologies and workflows presented in this guide provide a robust framework for scientists in the pharmaceutical industry, enabling them to navigate the complexities of intermediate characterization with scientific rigor and confidence.

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